Cas no 1698338-87-2 (methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate)

Methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate is a furan-based derivative featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. Its bifunctional structure allows for selective modifications, facilitating applications in pharmaceutical and agrochemical research. The presence of the ester group enhances reactivity in coupling reactions, while the amino and hydroxyl groups enable further derivatization, such as peptide conjugation or heterocycle formation. This compound exhibits stability under standard conditions, ensuring reliable handling in laboratory settings. Its balanced hydrophilicity and lipophilicity contribute to favorable solubility profiles, supporting diverse synthetic pathways. Suitable for use in medicinal chemistry, it serves as a key building block for bioactive molecule development.
methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate structure
1698338-87-2 structure
Product Name:methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate
CAS No:1698338-87-2
MF:C9H13NO4
MW:199.203822851181
CID:6507804
PubChem ID:106946325
Update Time:2025-10-28

methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate
    • 1698338-87-2
    • EN300-1868006
    • Inchi: 1S/C9H13NO4/c1-9(12,5-10)7-4-3-6(14-7)8(11)13-2/h3-4,12H,5,10H2,1-2H3
    • InChI Key: VATHBNZBAZIJCH-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OC)=CC=C1C(C)(CN)O

Computed Properties

  • Exact Mass: 199.08445790g/mol
  • Monoisotopic Mass: 199.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 85.7Ų

methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1868006-0.05g
methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate
1698338-87-2
0.05g
$707.0 2023-09-18
Enamine
EN300-1868006-0.1g
methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate
1698338-87-2
0.1g
$741.0 2023-09-18
Enamine
EN300-1868006-0.25g
methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate
1698338-87-2
0.25g
$774.0 2023-09-18
Enamine
EN300-1868006-0.5g
methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate
1698338-87-2
0.5g
$809.0 2023-09-18
Enamine
EN300-1868006-1.0g
methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate
1698338-87-2
1g
$1429.0 2023-06-02
Enamine
EN300-1868006-2.5g
methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate
1698338-87-2
2.5g
$1650.0 2023-09-18
Enamine
EN300-1868006-5.0g
methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate
1698338-87-2
5g
$4143.0 2023-06-02
Enamine
EN300-1868006-10.0g
methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate
1698338-87-2
10g
$6144.0 2023-06-02
Enamine
EN300-1868006-1g
methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate
1698338-87-2
1g
$842.0 2023-09-18
Enamine
EN300-1868006-5g
methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate
1698338-87-2
5g
$2443.0 2023-09-18

Additional information on methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate

Introduction to Methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate (CAS No. 1698338-87-2)

Methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate, identified by the CAS registry number 1698338-87-2, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound, with its unique structure and functional groups, has garnered attention for its potential applications in drug discovery, material science, and biotechnology. The molecule consists of a furan ring substituted with a methyl ester group at position 2 and a 1-amino-2-hydroxypropan-2-yl group at position 5. These substituents contribute to the compound's chemical reactivity and biological activity.

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a common structural motif in natural products and synthetic compounds. The presence of the methyl ester group at position 2 introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. On the other hand, the 1-amino-2-hydroxypropan-2-yl group at position 5 adds hydrophilic and potentially bioactive functionalities to the molecule. This combination of structural features makes methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate a versatile compound with diverse chemical and biological properties.

Recent studies have highlighted the importance of such compounds in medicinal chemistry. For instance, researchers have explored the potential of methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate as a precursor for synthesizing bioactive molecules with anti-inflammatory, antioxidant, or anticancer properties. The amino group in the molecule can act as a nucleophile in various reactions, enabling the construction of complex molecular architectures. Additionally, the hydroxyl group provides opportunities for hydrogen bonding, which is crucial for molecular recognition and binding in biological systems.

The synthesis of methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate involves multi-step organic reactions, including nucleophilic substitutions, esterifications, and possibly enzymatic transformations. The choice of synthetic pathway depends on the availability of starting materials and the desired stereochemical outcomes. For example, one approach might involve the alkylation of a furan carboxylic acid derivative with an appropriate amino alcohol followed by esterification to introduce the methyl group.

In terms of applications, this compound has shown promise in drug delivery systems due to its ability to form stable complexes with various biomolecules. Its hydrophilic nature allows it to interact with aqueous environments, making it suitable for encapsulating hydrophobic drugs or targeting specific tissues in vivo. Furthermore, its amino group can be exploited for conjugation with other molecules, such as peptides or nucleic acids, opening avenues for advanced therapeutic strategies.

Recent advancements in computational chemistry have also contributed to our understanding of methyl 5-(1-amino-2-hydroxypropan-2-yl)furan-2-carboxylate's properties. Molecular modeling studies have revealed insights into its conformational flexibility and binding affinities toward various receptors. These findings are essential for designing analogs with enhanced pharmacokinetic profiles or improved bioavailability.

In conclusion, methyl 5-(1-amino-2-hydroxypropan

Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.